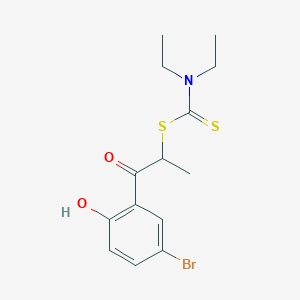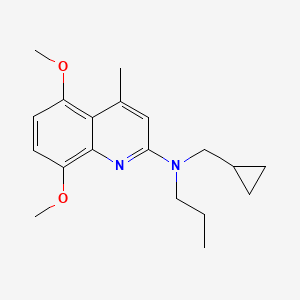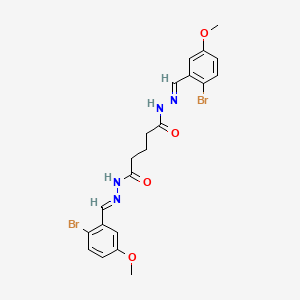
2-(5-bromo-2-hydroxyphenyl)-1-methyl-2-oxoethyl diethyldithiocarbamate
Overview
Description
Molecular Structure Analysis
The molecular structure of 2-(5-bromo-2-hydroxyphenyl)-1-methyl-2-oxoethyl diethyldithiocarbamate reveals its key features. The compound consists of a central acetophenone moiety with a 5-bromo-2-hydroxyphenyl group attached. The diethyldithiocarbamate functional group contributes to its unique properties .
Chemical Reactions Analysis
This compound participates in several chemical reactions. Notably, it can undergo nucleophilic substitution reactions due to the presence of the bromine atoms. Additionally, its carbonyl group may react with various nucleophiles, leading to diverse derivatives. Researchers have investigated its reactivity profile in detail .
Physical And Chemical Properties Analysis
Safety and Hazards
Mechanism of Action
Target of Action
Similar compounds have been known to interact with various proteins and enzymes in the body, influencing their function and leading to various biological effects .
Mode of Action
It’s known that the compound can coordinate with transition metal ions through oxygen atoms . This interaction could potentially alter the function of the target proteins or enzymes, leading to changes in cellular processes .
Biochemical Pathways
It’s worth noting that similar compounds have been found to exhibit antioxidant and antibacterial activities, suggesting that they may interact with pathways related to oxidative stress and bacterial growth .
Result of Action
The compound and its transition metal complexes have shown moderate to excellent antimicrobial activity against all tested bacteria and fungi , indicating that it may have potential applications in the treatment of microbial infections.
properties
IUPAC Name |
[1-(5-bromo-2-hydroxyphenyl)-1-oxopropan-2-yl] N,N-diethylcarbamodithioate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18BrNO2S2/c1-4-16(5-2)14(19)20-9(3)13(18)11-8-10(15)6-7-12(11)17/h6-9,17H,4-5H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HVRHCSIDVDSPOZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C(=S)SC(C)C(=O)C1=C(C=CC(=C1)Br)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18BrNO2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101333297 | |
| Record name | [1-(5-bromo-2-hydroxyphenyl)-1-oxopropan-2-yl] N,N-diethylcarbamodithioate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101333297 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
376.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
1 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID26660871 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
1-(5-Bromo-2-hydroxyphenyl)-1-oxopropan-2-yl diethylcarbamodithioate | |
CAS RN |
314034-58-7 | |
| Record name | [1-(5-bromo-2-hydroxyphenyl)-1-oxopropan-2-yl] N,N-diethylcarbamodithioate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101333297 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-chloro-N'-[1-(5-chloro-2-thienyl)ethylidene]-4-nitrobenzohydrazide](/img/structure/B3868103.png)

![2-{[2-(acetylamino)-3-(1,3-benzodioxol-5-yl)acryloyl]amino}butanoic acid](/img/structure/B3868118.png)

![1-[1-(3-{5-[2-(4-methoxyphenyl)ethyl]-1,3,4-oxadiazol-2-yl}propanoyl)-4-piperidinyl]-2-methyl-1-propanol](/img/structure/B3868132.png)

![N-{4-[(2,6-dimethyl-4-morpholinyl)sulfonyl]phenyl}acetamide](/img/structure/B3868151.png)
![5-[(4-benzyl-1-piperidinyl)methyl]-4-ethyl-2,4-dihydro-3H-1,2,4-triazole-3-thione](/img/structure/B3868154.png)

![4'-[(1-naphthylmethylene)amino]-4'-azaspiro[cyclopropane-1,10'-tricyclo[5.2.1.0~2,6~]decane]-8'-ene-3',5'-dione](/img/structure/B3868162.png)
![N'-[1-(4-methoxy-3-nitrophenyl)ethylidene]-2-pyridinecarbohydrazide](/img/structure/B3868170.png)


![4-methyl-2-(4-methyl-1-piperazinyl)-7,8-dihydro-6H-cyclopenta[g]quinoline](/img/structure/B3868203.png)